6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine
CAS No.: 2034330-32-8
Cat. No.: VC7205805
Molecular Formula: C15H15F3N8
Molecular Weight: 364.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034330-32-8 |
|---|---|
| Molecular Formula | C15H15F3N8 |
| Molecular Weight | 364.336 |
| IUPAC Name | 6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine |
| Standard InChI | InChI=1S/C15H15F3N8/c1-9-23-10(15(16,17)18)6-11(24-9)25-2-4-26(5-3-25)14-12-13(20-7-19-12)21-8-22-14/h6-8H,2-5H2,1H3,(H,19,20,21,22) |
| Standard InChI Key | ZVAJHHKCJNSLAI-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F |
Introduction
Molecular Composition
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Core Structure: The compound features a purine ring conjugated to a piperazine group, which is further linked to a pyrimidine moiety substituted with methyl and trifluoromethyl groups.
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Molecular Formula: Not explicitly provided but can be deduced from its systematic name.
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Key Functional Groups:
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Purine Core: A bicyclic aromatic system critical for bioactivity.
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Pyrimidine Substitution: Methyl and trifluoromethyl groups enhance lipophilicity and metabolic stability.
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Piperazine Linker: Improves solubility and facilitates receptor binding.
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Synthesis
The synthesis of compounds with such structural complexity typically involves multi-step reactions. While specific methods for this compound are not detailed in the literature, general synthetic strategies include:
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Formation of the Purine Core:
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Purines are generally synthesized via condensation reactions involving formamidine derivatives and imidazole intermediates.
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Functionalization of Pyrimidine:
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The introduction of trifluoromethyl groups is often achieved using reagents like trifluoromethyl iodide or Togni's reagent under nucleophilic substitution conditions.
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Coupling via Piperazine:
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Piperazine derivatives are introduced through nucleophilic substitution or reductive amination reactions to link the purine and pyrimidine fragments.
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Potential Applications
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Enzyme Inhibition:
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Purine derivatives are known inhibitors of kinases, phosphodiesterases, and other enzymes critical in cellular signaling pathways.
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The structural similarity to nucleotides suggests potential as an antimetabolite or inhibitor in nucleotide biosynthesis pathways.
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Antiviral Activity:
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Anticancer Potential:
Mechanism of Action
The compound likely interacts with biological targets via hydrogen bonding, π-stacking interactions with aromatic residues, or hydrophobic interactions facilitated by its trifluoromethyl group.
Comparative Analysis of Related Compounds
Spectroscopic Data
While specific data for this compound is unavailable, similar compounds are characterized using:
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NMR Spectroscopy: Identifies functional groups and confirms molecular structure.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolves three-dimensional structure for docking studies.
Therapeutic Potential
The combination of purine and pyrimidine scaffolds with a piperazine linker suggests broad-spectrum bioactivity. Its trifluoromethyl group likely enhances pharmacological properties such as metabolic stability, potency, and receptor selectivity.
Challenges
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Synthetic complexity may limit large-scale production.
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Potential off-target effects due to structural similarity to endogenous nucleotides.
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